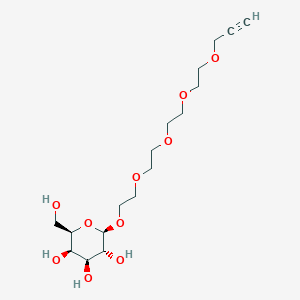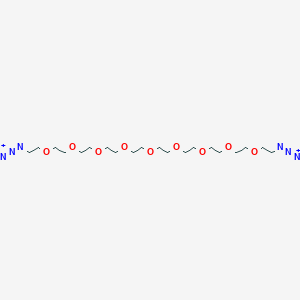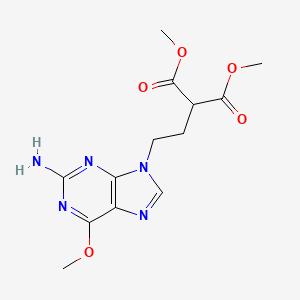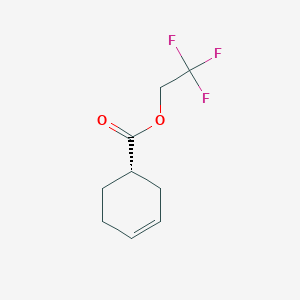
Propargyl-PEG4-beta-D-glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propargyl-PEG4-beta-D-glucose is a compound that combines a polyethylene glycol (PEG) chain with a glucose molecule. This compound is often used as a linker in the synthesis of PROteolysis TArgeting Chimeras (PROTACs), which are molecules designed to target and degrade specific proteins within cells. The presence of the propargyl group allows for click chemistry reactions, making it a versatile tool in various scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG4-beta-D-glucose typically involves a series of organic reactions. Initially, the propargyl group is introduced into the PEG chain. This is followed by the attachment of the glucose molecule to the PEG chain. The reactions often require the use of catalysts and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The process must also include purification steps to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Propargyl-PEG4-beta-D-glucose can undergo various chemical reactions, including:
Click Chemistry Reactions: The propargyl group can react with azides in the presence of a copper catalyst to form stable triazole rings.
Oxidation and Reduction: The glucose moiety can undergo oxidation to form gluconic acid or reduction to form sorbitol.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used for click chemistry reactions involving the propargyl group.
Oxidation: Oxidizing agents such as potassium permanganate or nitric acid can be used.
Reduction: Reducing agents like sodium borohydride are typically employed.
Major Products Formed
Click Chemistry: Formation of triazole derivatives.
Oxidation: Formation of gluconic acid.
Reduction: Formation of sorbitol.
Wissenschaftliche Forschungsanwendungen
Propargyl-PEG4-beta-D-glucose has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins
Biology: Employed in the study of protein-protein interactions and cellular pathways.
Medicine: Potential use in targeted cancer therapies by degrading oncogenic proteins.
Industry: Utilized in the development of molecular probes and diagnostic tools.
Wirkmechanismus
Propargyl-PEG4-beta-D-glucose functions primarily as a linker in PROTACs. The propargyl group allows for the attachment of the compound to other molecules via click chemistry. In PROTACs, the PEG4 chain provides flexibility, while the glucose moiety enhances solubility. The compound facilitates the recruitment of E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargyl-PEG5-beta-D-glucose: Similar structure but with an additional PEG unit.
Propargyl-PEG5-beta-D-galactose: Similar structure but with a galactose moiety instead of glucose.
Uniqueness
Propargyl-PEG4-beta-D-glucose is unique due to its optimal balance of flexibility, solubility, and reactivity. The PEG4 chain provides sufficient length for effective linker function without compromising solubility, making it a preferred choice in many applications.
Eigenschaften
Molekularformel |
C17H30O10 |
|---|---|
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C17H30O10/c1-2-3-22-4-5-23-6-7-24-8-9-25-10-11-26-17-16(21)15(20)14(19)13(12-18)27-17/h1,13-21H,3-12H2/t13-,14+,15+,16-,17-/m1/s1 |
InChI-Schlüssel |
QZJHREOKMZFHTH-DRRXZNNHSA-N |
Isomerische SMILES |
C#CCOCCOCCOCCOCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
Kanonische SMILES |
C#CCOCCOCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1S,4S,10S)-12-(4-methylphenyl)sulfonyl-3,12-diazatetracyclo[8.3.0.01,3.04,8]tridec-8-ene](/img/structure/B11828796.png)
![[(Tetrahydrofuran-2-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B11828801.png)

![sodium;(4R,5S,6S)-3-[(3S,5S)-1-[(4-aminophenyl)methyl]-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B11828820.png)


![(3R,5R,8S,10S,13S,14S)-10,13-Dimethyl-17-oxo-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B11828832.png)
![1-(7-(aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride](/img/structure/B11828843.png)
![tert-Butyl (6-((5R,6R)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl)-[1,1'-biphenyl]-3-yl)carbamate](/img/structure/B11828862.png)
![1-Piperidinecarboxylic acid, 3-[[6-chloro-3-[[[(3-fluoro-2-methylphenyl)amino]carbonyl]amino]-2-hydroxyphenyl]sulfonyl]-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B11828868.png)

